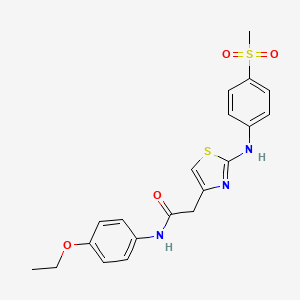

N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-3-27-17-8-4-14(5-9-17)21-19(24)12-16-13-28-20(23-16)22-15-6-10-18(11-7-15)29(2,25)26/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNWVZYGWFGTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide, identified by CAS number 1105227-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimalarial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound contains a thiazole moiety, which is known for its diverse biological activities.

Antimalarial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimalarial properties. For instance, a systematic study on thiazole analogs indicated that modifications to the N-aryl amide group are critical for enhancing in vitro activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds displayed low cytotoxicity in HepG2 cell lines while effectively reducing the survival of intracellular amastigotes .

Table 1: Antimalarial Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cytotoxicity (HepG2) | Mechanism of Action |

|---|---|---|---|

| Compound 2j | 0.5 | Low | Induces ultrastructural changes in parasites |

| Compound 2m | 0.8 | Low | Increases NO production in macrophages |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A class of thiazole derivatives was synthesized and evaluated for their activity against different cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results indicated that certain derivatives induced apoptosis in tumor cells, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity Evaluation

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 6f | A549 | 15 | Yes |

| Compound 6g | C6 | 20 | Yes |

Anti-inflammatory Activity

Thiazole compounds have also been reported to possess anti-inflammatory properties. A series of thiazole derivatives demonstrated strong inhibition of cyclooxygenase enzymes, which are key mediators in the inflammatory response. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Antimalarial Study : In a study assessing the efficacy of various thiazole derivatives against Plasmodium falciparum, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced potency and lower cytotoxicity compared to standard treatments .

- Anticancer Research : In vitro studies revealed that thiazole derivatives could effectively target cancer cells by inducing apoptosis through caspase activation pathways. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenyl ring for maximizing anticancer activity .

- Inflammation Model : Thiazole derivatives showed significant inhibition of cyclooxygenase activity, leading to reduced inflammatory markers in treated models. This positions them as potential candidates for further development into anti-inflammatory drugs .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including compounds similar to N-(4-ethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide. These compounds have shown promising results against various cancer cell lines.

Case Study: Thiazole Derivatives

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives and evaluated their anticancer activity against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. One compound exhibited an IC50 value of 23.30 ± 0.35 mM, indicating strong selectivity against the tested cell lines .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (mM) | Apoptosis Percentage |

|---|---|---|---|

| 19 | A549 | 23.30 ± 0.35 | High |

| 20 | U251 | Not specified | Moderate |

| 22 | HT29 | 2.01 | High |

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. A variety of new substituted phenylthiazol-2-amines were synthesized and tested for antibacterial properties.

Case Study: Antibacterial Activity

In a separate investigation, newly synthesized thiazole derivatives demonstrated good to moderate antibacterial activity against a range of microbial species. Notably, one derivative showed superior activity compared to the standard drug amphotericin B against Staphylococcus epidermidis .

Table 2: Antibacterial Activity of Thiazole Derivatives

| Compound | Microbial Species Tested | MIC (µg/mL) |

|---|---|---|

| 42 | Staphylococcus epidermidis | 0.09 |

| Other | Various species | Moderate |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies on thiazole compounds indicate that specific substituents significantly influence their biological activity. For instance, the presence of electron-withdrawing groups has been linked to enhanced anticancer efficacy .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazole Substitution Patterns

- Positional Isomerism : The compound’s thiazole substituent is at the 4-position, unlike analogs like N-(4-phenyl-2-thiazolyl)acetamide (), where the substituent is at the 2-position. This alters conformational flexibility and target interaction .

- Methylsulfonyl vs.

Acetamide Modifications

- Ethoxyphenyl vs. Fluorophenyl: The 4-ethoxyphenyl group in the target compound contrasts with fluorophenyl analogs (e.g., N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, ). Ethoxy’s electron-donating nature may enhance solubility compared to fluorine’s electronegativity .

Antimicrobial Activity

- MIC Values : Analogs like N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b, ) exhibit MIC values as low as 6.25 μg/mL against bacterial strains. The target compound’s methylsulfonyl group may improve membrane penetration, though direct data are unavailable .

- Antifungal Selectivity : Compounds with chlorophenyl substituents (e.g., N-(4-(3-chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide, 107j) show selective sensitivity. The ethoxyphenyl group in the target compound may reduce toxicity while retaining activity .

Kinase Inhibition Potential

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Position Matters : Thiazole substitution at the 4-position (target compound) vs. 2-position (analogs) significantly alters bioactivity and target selectivity .

Electron-Withdrawing Groups Enhance Binding : Methylsulfonyl and fluorophenyl groups improve kinase inhibition compared to methoxy or alkyl substituents .

Ethoxyphenyl Balances Lipophilicity : The 4-ethoxyphenyl group may offer optimal logP values for membrane permeability without excessive hydrophobicity .

Q & A

Q. What synthetic routes are effective for constructing the thiazole-acetamide core in this compound?

The thiazole-acetamide scaffold can be synthesized via N-acylation of 2-aminothiazole derivatives. For example:

- React 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide-thiazole intermediates .

- Alternatively, use ethyl chloroacetate with sodium-dispersed THF to acylate phenylthiazol-2-amine, yielding 2-chloro-N-(4-phenylthiazol-2-yl)acetamide . Methodological Note: Optimize reaction conditions (e.g., solvent, catalyst, temperature) by comparing yields and purity via HPLC or TLC.

Q. How can spectroscopic techniques confirm the structure of this compound?

Key analytical methods include:

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) stretches .

- NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., thiazole protons at δ 6.5–8.5 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What solvent systems are suitable for recrystallizing this compound?

Slow evaporation of ethanolic solutions is effective for obtaining single crystals, as demonstrated for structurally similar N-(substituted phenyl)acetamides . For polar derivatives, use DMF-water or acetone-hexane mixtures.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction can reveal:

- Bond angles and torsion angles (e.g., nitro or sulfonyl group orientations relative to aromatic rings) .

- Intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and thiazole NH groups) that stabilize the lattice . Case Study: For N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, crystallography confirmed a twisted nitro group and C–H⋯O interactions critical for packing .

Q. What strategies address discrepancies in reported reaction yields for analogous compounds?

Contradictions may arise from:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved bioactivity?

- Substituent variation : Replace the 4-ethoxyphenyl group with electron-rich (e.g., 4-methoxy) or electron-poor (e.g., 4-nitro) aryl groups to modulate target binding .

- Sulfonamide modification : Introduce trifluoromethyl or methylsulfinyl groups to enhance metabolic stability, as seen in related compounds . Validation: Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and correlate activity with computational docking results.

Q. What in vivo pharmacokinetic challenges are anticipated for this compound?

- Lipophilicity : High logP due to the thiazole and aryl groups may limit aqueous solubility. Use logP calculations (e.g., XLogP3) to predict absorption .

- Metabolic sites : The ethoxy group is prone to oxidative demethylation. Synthesize deuterated or fluorinated analogs to slow metabolism .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Acetamide C=O | 1670–1690 | - | 168–170 |

| Thiazole C-S-C | 680–720 | 6.8–7.5 (thiazole H) | 115–120 (C-S) |

| Sulfonamide S=O | 1150–1350 | - | 130–135 (SO₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.